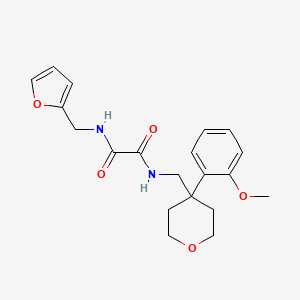

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-25-17-7-3-2-6-16(17)20(8-11-26-12-9-20)14-22-19(24)18(23)21-13-15-5-4-10-27-15/h2-7,10H,8-9,11-14H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBGUQJZQAKQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of furan and tetrahydropyran moieties, suggests that it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula : C25H30N4O4S

Molecular Weight : 482.6 g/mol

IUPAC Name : N-(furan-2-ylmethyl)-N'-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]oxamide

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of oxalamides have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain oxalamide derivatives exhibited IC50 values in the micromolar range against human cervical carcinoma (HeLa) cells and breast cancer (MCF-7) cells, indicating their potential as anticancer agents .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that oxalamides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Interaction : Some oxalamide derivatives have shown the ability to intercalate with DNA, disrupting replication processes .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of oxalamides have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Studies have shown that oxalamide derivatives can possess antimicrobial activity against various bacterial strains. The furan and tetrahydropyran components may enhance the compound's interaction with microbial membranes, leading to increased efficacy against pathogens .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes relevant in disease pathways, such as proteases and kinases. The presence of the oxalamide group is crucial for binding affinity, which can be optimized through structural modifications .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of furan and tetrahydropyran units could lead to materials with unique mechanical properties and thermal stability .

Nanocomposites

Research suggests that this compound can be integrated into nanocomposite materials, enhancing their electrical and thermal properties. The furan moiety's ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored functionalities .

Drug Delivery Systems

Due to its structural characteristics, this compound may serve as a scaffold for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .

Bioconjugation

The oxalamide group allows for bioconjugation with biomolecules such as peptides or nucleic acids, facilitating the development of targeted therapeutics or diagnostic agents .

Case Study 1: Anticancer Activity

A study on oxalamide derivatives demonstrated that modifications at the furan position significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis, highlighting the potential of similar compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a series of tests against Gram-positive and Gram-negative bacteria, derivatives of this compound showed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Comparisons:

Substituent Diversity: The target compound’s furan and methoxyphenyl-tetrahydropyran groups distinguish it from thiazole-pyrrolidine (antiviral, ) and pyridyl-ethyl (flavoring, ) analogs.

Biological Activity :

- Antiviral oxalamides () prioritize thiazole and chlorophenyl groups for HIV inhibition, whereas the target compound’s furan and tetrahydropyran may target different viral or host pathways.

- Flavoring oxalamides () favor pyridyl and dimethoxybenzyl groups for umami receptor activation, contrasting with the target’s likely pharmacological focus.

The target compound’s methoxyphenyl group may confer similar metabolic stability.

Physicochemical Properties :

- The tetrahydropyran ring in the target compound reduces rotational freedom, likely increasing metabolic stability versus linear alkyl chains (e.g., ’s compound 17) .

- Furan vs. thiophene (): Furan’s lower electron density may reduce oxidative metabolism compared to thiophene’s susceptibility to sulfoxidation.

Q & A

Q. What are the key synthetic steps and challenges in preparing N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide?

The synthesis typically involves:

- Step 1 : Preparation of intermediates such as (4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine via reductive amination or nucleophilic substitution.

- Step 2 : Coupling with oxalyl chloride derivatives. For example, reacting the amine intermediates with oxalyl chloride followed by furan-2-ylmethylamine ().

- Challenges :

- Dimer formation : Unreacted intermediates or side reactions (e.g., dimerization) may occur, requiring chromatographic purification (e.g., silica gel) or recrystallization .

- Low yields : Steric hindrance from the tetrahydro-2H-pyran ring and methoxyphenyl group may reduce coupling efficiency. Optimizing reaction time and temperature (e.g., 0–5°C for oxalyl chloride activation) can mitigate this .

Q. What analytical methods are critical for characterizing this compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the oxalamide backbone, furan methylene protons (~4.5 ppm), and methoxyphenyl signals (~3.8 ppm for OCH) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., CHNO) with <2 ppm error .

- HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm. Impurities like dimers or unreacted amines can be quantified .

Q. What are the preliminary biological targets or mechanisms of action for this compound?

Based on structural analogs (e.g., oxalamides targeting cytochrome P450 enzymes), potential targets include:

- Cytochrome P450 4F11 (CYP4F11) : Oxalamides are known to inhibit fatty acid-modifying enzymes like stearoyl-CoA desaturase (SCD) via CYP-mediated activation .

- Membrane receptors : The tetrahydro-2H-pyran and methoxyphenyl groups suggest interactions with G-protein-coupled receptors (GPCRs) or lipid-modifying enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

- Modify substituents :

- Bioisosteric replacement : Substitute the tetrahydro-2H-pyran ring with piperidine or cyclohexane to improve metabolic stability .

Q. What strategies address stability issues (e.g., hydrolysis) in the oxalamide linkage?

Q. How should researchers resolve contradictory data on inhibitory potency across assays?

Q. What computational methods predict binding modes with CYP enzymes?

Q. How can regioselectivity be controlled during functionalization of the tetrahydro-2H-pyran ring?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyran nitrogen to steer electrophilic substitution to the 4-position .

- Steric effects : Leverage bulky substituents (e.g., 2-methoxyphenyl) to block undesired reaction sites during alkylation or acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.